molecular formula C9H8Cl2O B1493087 3-(3,5-Dichlorophenyl)prop-2-en-1-ol CAS No. 210115-52-9

3-(3,5-Dichlorophenyl)prop-2-en-1-ol

Cat. No.: B1493087
CAS No.: 210115-52-9
M. Wt: 203.06 g/mol
InChI Key: GXTVBRBMNZFXJJ-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone substituted with a 3,5-dichlorophenyl group. The compound’s hydroxyl and conjugated alkene groups suggest reactivity in oxidation, hydrogen bonding, and electrophilic addition, which may influence its biological or industrial utility .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVBRBMNZFXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

The chalcone analog (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (synthesized via Claisen-Schmidt condensation) shares structural similarities but replaces the hydroxyl group at the propenol position with a ketone. Key distinctions include:

  • Functional Groups : The ketone in the chalcone derivative enhances electrophilicity, whereas the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol facilitates hydrogen bonding.
  • Synthesis: The chalcone was synthesized using 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone under basic conditions, whereas this compound would likely require aldehyde reduction or allylic alcohol formation pathways .
  • Biological Activity : The chalcone exhibited antioxidant activity (IC₅₀ = 42.5 μM in DPPH assays), suggesting that the hydroxyl group in this compound might confer similar or enhanced radical-scavenging properties .

Urea-Based Dichlorophenyl Compounds

Several 3-(dichlorophenyl)-1,1-dimethylurea analogs (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) are documented as herbicides and analytical standards. Comparisons include:

  • Applications: Urea derivatives are widely used as herbicides (e.g., diuron), whereas propenol derivatives may prioritize antioxidant or pharmaceutical applications .

Alkene-Substituted Dichlorophenyl Compounds

The compound 3-(3,5-dichlorophenyl)-2-methyl-1-propene (C₁₀H₁₀Cl₂, molar mass 201.09 g/mol) shares the dichlorophenyl and alkene groups but lacks the hydroxyl group. Key differences:

  • Reactivity : The methyl-propene structure favors polymerization or electrophilic addition, while the hydroxyl group in the target compound may direct reactivity toward oxidation or esterification.
  • Physical Properties : The absence of a hydroxyl group reduces polarity, likely increasing hydrophobicity compared to this compound .

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties/Applications
This compound C₉H₈Cl₂O 215.07 (calculated) -OH, -CH₂CH=CH Potential antioxidant activity
(E)-3-(3,5-Dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one C₁₅H₁₀Cl₂O₂ 305.15 -C=O, -OH, -CH=CH IC₅₀ = 42.5 μM (DPPH assay)
3-(3,5-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O 249.10 -NHCON(CH₃)₂ Herbicide, analytical standard
3-(3,5-Dichlorophenyl)-2-methyl-1-propene C₁₀H₁₀Cl₂ 201.09 -CH(CH₃)CH=CH₂ Hydrophobic monomer

Research Findings and Implications

  • Antioxidant Potential: The chalcone derivative’s DPPH radical-scavenging activity (IC₅₀ = 42.5 μM) suggests that this compound, with its free hydroxyl group, could exhibit comparable or superior antioxidant properties .
  • Herbicidal Activity: Urea analogs highlight the role of halogenation in enhancing bioactivity, though their mechanisms differ from propenol derivatives due to functional group disparities .
  • Structural Insights : The absence of crystallographic data for this compound underscores the need for advanced characterization (e.g., X-ray diffraction using SHELX programs) to confirm stereochemistry and intermolecular interactions .

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